4-[2-(4-Oxo-1,3-thiazolidin-3-yl)acetamido]benzoic acid
Overview
Description
4-[2-(4-Oxo-1,3-thiazolidin-3-yl)acetamido]benzoic acid, commonly known as OTA, is an organic compound belonging to the class of thiazolidines. It is an important intermediate in the synthesis of several drugs and is used in the manufacture of pharmaceuticals, agricultural chemicals, and other products. OTA has numerous applications in scientific research, including its use in the synthesis of new drugs, in biochemical and physiological studies, and in laboratory experiments.
Scientific Research Applications
Antimicrobial and Antifungal Activities
Antibacterial and Antifungal Properties : Compounds derived from 4-oxo-1,3-thiazolidin-3-yl groups have shown significant antibacterial and antifungal properties. They were tested against a range of microorganisms, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. They also exhibited antifungal activity against Aspergillus fumigatus and Candida albicans (Devi, Shahnaz, & Prasad, 2022).
Antimicrobial Screening : A series of novel N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides were synthesized and evaluated for their antimicrobial activity against various bacterial and fungal species. They showed potent antimicrobial properties (Incerti et al., 2017).
Anti-Inflammatory and Antioxidant Properties
Anti-Inflammatory Activity : Certain derivatives were found to have promising anti-inflammatory activity. Compounds with aliphatic groups on the thiazolidinone ring showed better anti-inflammatory activity than those with bulkier groups. Some compounds also exhibited good gastrointestinal safety profiles (Nikalje, 2014).
Antioxidant Activity : Some novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides exhibited good antioxidant properties in various assays, indicating their potential as antioxidant compounds (Koppireddi et al., 2013).
Anticancer Properties
- Anticancer Screening : Thiazolidinone derivatives with benzothiazole moieties underwent antitumor screening and showed activity against various cancer cell lines, including leukemia, melanoma, lung, colon, and breast cancers (Havrylyuk et al., 2010).
properties
IUPAC Name |
4-[[2-(4-oxo-1,3-thiazolidin-3-yl)acetyl]amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c15-10(5-14-7-19-6-11(14)16)13-9-3-1-8(2-4-9)12(17)18/h1-4H,5-7H2,(H,13,15)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOHOWUJYOLIFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(CS1)CC(=O)NC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Oxo-1,3-thiazolidin-3-yl)acetamido]benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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